Thalidomide-O-PEG2-propargyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

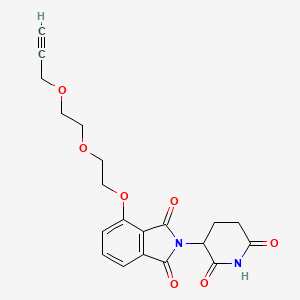

Thalidomide-O-PEG2-propargyl est un composé chimique qui a été synthétisé en tant que conjugué d'un ligand de ligase E3 et d'un lieur. Il incorpore le ligand de la céréblone basé sur la thalidomide, ainsi qu'un lieur de polyéthylène glycol (PEG) à 2 unités. Ce composé est spécifiquement conçu pour une utilisation dans la technologie PROTAC (chimères de ciblage de la protéolyse), qui utilise la dégradation des protéines induite par les ligands .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Thalidomide-O-PEG2-propargyl est synthétisé par une série de réactions chimiques impliquant la conjugaison de la thalidomide avec un lieur PEG et un groupe propargyle. La synthèse implique généralement les étapes suivantes :

Activation de la thalidomide : La thalidomide est d'abord activée en la faisant réagir avec un réactif approprié pour introduire un groupe fonctionnel réactif.

Attachement du lieur PEG : La thalidomide activée est ensuite mise à réagir avec un lieur PEG pour former un intermédiaire thalidomide-PEG.

Introduction du groupe propargyle : Enfin, l'intermédiaire thalidomide-PEG est mis à réagir avec un agent de propargylation pour introduire le groupe propargyle, ce qui conduit à la formation de this compound

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre à des quantités plus importantes. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final. Le composé est généralement produit dans un environnement contrôlé pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le Thalidomide-O-PEG2-propargyl subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe propargyle peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Chimie clic :

Réactifs et conditions courantes

Catalyseurs de cuivre : Utilisés dans les réactions CuAAC pour faciliter le processus de cycloaddition.

Nucléophiles : Utilisés dans les réactions de substitution pour remplacer le groupe propargyle par d'autres groupes fonctionnels

Principaux produits formés

Dérivés de triazole : Formés par des réactions CuAAC avec des azides.

Dérivés de thalidomide substitués : Résultant de réactions de substitution avec divers nucléophiles

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse organique et les réactions de chimie clic.

Biologie : Utilisé dans l'étude des interactions protéine-protéine et des voies de dégradation des protéines.

Médecine : Utilisé dans le développement des PROTAC pour la dégradation ciblée des protéines, qui a des applications thérapeutiques potentielles dans le cancer et d'autres maladies.

Industrie : Appliqué dans la production de polymères et de matériaux fonctionnalisés pour diverses applications industrielles

Mécanisme d'action

Le this compound exerce ses effets par le mécanisme suivant :

Liaison à la céréblone : La partie thalidomide se lie à la céréblone, un composant du complexe de ligase E3 ubiquitine.

Dégradation des protéines : La liaison du this compound à la céréblone facilite le recrutement des protéines cibles vers le complexe de ligase E3, ce qui conduit à leur ubiquitination et à leur dégradation subséquente par le protéasome .

Applications De Recherche Scientifique

Immunomodulatory and Antineoplastic Properties

Thalidomide-O-PEG2-propargyl retains the immunomodulatory effects of thalidomide while enhancing its therapeutic potential against cancers, particularly multiple myeloma. Key mechanisms include:

- Immunomodulation : The compound enhances the activity of T cells and natural killer cells, crucial for immune response against tumors.

- Antitumor Activity : It exhibits significant antineoplastic properties by inhibiting tumor cell proliferation and inducing apoptosis through the downregulation of oncogenic proteins like IRF4 and MYC .

Targeted Protein Degradation

This compound acts as a targeted protein degradation agent by interacting with specific E3 ligases, such as cereblon (CRBN). This interaction facilitates the ubiquitination and subsequent proteasomal degradation of regulatory proteins involved in tumor growth and immune evasion .

Mechanistic Insights

Recent studies have demonstrated that this compound effectively induces degradation of target proteins, enhancing its anticancer effects. The ability to degrade Ikaros (IKZF1) and Aiolos (IKZF3) is particularly relevant in multiple myeloma treatments.

Drug Delivery Systems

This compound can be utilized in advanced drug delivery systems. The incorporation of the PEG linker enhances solubility and stability, making it suitable for:

- Nanoparticle Formulations : The compound can be conjugated with targeting ligands to create nanoparticles that deliver drugs directly to tumor sites, improving therapeutic outcomes .

- Bioconjugation : The propargyl group serves as a versatile handle for bioconjugation, allowing for the attachment of various biomolecules to enhance drug efficacy while minimizing toxicity .

Applications in Nanotechnology

The unique properties of this compound make it a valuable component in nanotechnology applications:

- Nanomaterials Development : It can be integrated into new materials for biomedical applications, including drug-release systems and functional coatings .

- Cell Culture Studies : The compound supports polypeptide synthesis and can be used in cell culture environments to study ligand interactions .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Multiple Myeloma Treatment : A clinical study demonstrated improved overall response rates in patients with relapsed/refractory multiple myeloma when treated with this compound in combination with other agents. Enhanced T-cell activation was observed alongside reduced tumor burden.

- Mechanistic Studies : In vitro experiments indicated that this compound effectively induces apoptosis in myeloma cell lines through caspase activation and cell cycle arrest, underscoring its potential as a therapeutic agent.

Mécanisme D'action

Thalidomide-O-PEG2-propargyl exerts its effects through the following mechanism:

Binding to Cereblon: The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.

Protein Degradation: The binding of this compound to cereblon facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .

Comparaison Avec Des Composés Similaires

Le Thalidomide-O-PEG2-propargyl peut être comparé à d'autres composés similaires, tels que :

Thalidomide-O-PEG2-azide : Similaire au this compound, mais contient un groupe azide au lieu d'un groupe propargyle.

Lénidomide-O-PEG2-propargyl : Un dérivé de la lénidomide avec un lieur PEG et un groupe propargyle, utilisé dans des applications similaires.

Pomalidomide-O-PEG2-propargyl : Un dérivé de la pomalidomide avec un lieur PEG et un groupe propargyle, également utilisé dans la technologie PROTAC .

Conclusion

Le this compound est un composé polyvalent ayant des applications importantes dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Sa structure unique et son mécanisme d'action en font un outil précieux pour l'étude de la dégradation des protéines et le développement de thérapies ciblées.

Activité Biologique

Thalidomide-O-PEG2-propargyl is a synthetic compound that merges the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This design enhances solubility, bioavailability, and facilitates bioconjugation through click chemistry, making it a pivotal component in the development of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

The structural composition of this compound includes:

- Thalidomide Core : Known for its immunomodulatory and anti-inflammatory properties.

- PEG Linker : Increases solubility and stability in biological systems.

- Propargyl Group : Allows for click chemistry applications, facilitating the conjugation with various biomolecules.

The primary biological activity of this compound is attributed to its role as a ligand for cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and degradation of specific target proteins, particularly in cancer therapy where it can lead to reduced tumor growth and enhanced therapeutic efficacy .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

| Activity | Description |

|---|---|

| E3 Ligase Interaction | Binds to cereblon, facilitating targeted protein degradation. |

| Immunomodulation | Modulates inflammatory cytokines such as TNF-α, IL-6, and IL-12, affecting immune responses. |

| Anti-Angiogenesis | Inhibits angiogenic factors, contributing to reduced tumor vascularization. |

| Cancer Treatment | Effective in targeting specific proteins involved in tumor growth and survival. |

1. Targeted Protein Degradation

Studies have shown that this compound effectively induces the degradation of various proteins associated with cancer progression. For instance, it has been demonstrated to promote the degradation of SALL4, a transcription factor implicated in several malignancies .

2. Mechanistic Insights

Research indicates that thalidomide derivatives like this compound inhibit TNF-α production via enhanced degradation of TNF-α mRNA . Additionally, it has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which is crucial for regulating immune responses .

3. Clinical Implications

Thalidomide and its derivatives have been approved for treating conditions such as multiple myeloma and erythema nodosum leprosum due to their potent immunomodulatory effects . The incorporation of PEG linkers in compounds like this compound enhances their therapeutic index by improving solubility and bioavailability.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| Thalidomide-O-PEG4-Propargyl | Longer PEG chain | Enhanced solubility and longer half-life |

| Pomalidomide-O-PEG2-Propargyl | Similar thalidomide core | Increased potency against certain cancers |

| Thalidomide-O-amido-PEG2-NH2 | Amido linkage instead of alkyne | Different conjugation chemistry |

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWGDRINRIEEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.